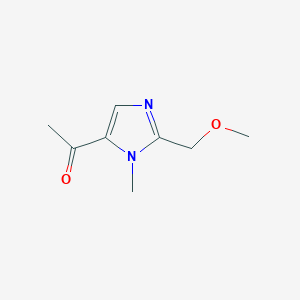
1-(2-(Methoxymethyl)-1-methyl-1H-imidazol-5-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Methoxymethyl)-1-methyl-1H-imidazol-5-yl)ethanone is a chemical compound with a unique structure that includes an imidazole ring substituted with methoxymethyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Methoxymethyl)-1-methyl-1H-imidazol-5-yl)ethanone typically involves the formation of the imidazole ring followed by the introduction of the methoxymethyl and methyl substituents. One common method involves the reaction of appropriate precursors under controlled conditions to form the desired product. Specific details on the reaction conditions and reagents used can vary depending on the desired yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of catalysts and specific reaction environments to facilitate the formation of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Methoxymethyl)-1-methyl-1H-imidazol-5-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The methoxymethyl and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in a variety of substituted imidazole compounds.
Scientific Research Applications
1-(2-(Methoxymethyl)-1-methyl-1H-imidazol-5-yl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-(2-(Methoxymethyl)-1-methyl-1H-imidazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, influencing their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
2-Methoxyethanol: A glycol ether with similar methoxy functionality.
Indole Derivatives: Compounds with similar heterocyclic structures and potential biological activity.
Uniqueness: 1-(2-(Methoxymethyl)-1-methyl-1H-imidazol-5-yl)ethanone is unique due to its specific substitution pattern on the imidazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
1-[2-(methoxymethyl)-3-methylimidazol-4-yl]ethanone |
InChI |
InChI=1S/C8H12N2O2/c1-6(11)7-4-9-8(5-12-3)10(7)2/h4H,5H2,1-3H3 |
InChI Key |
AKURRXUIOCOCAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C(N1C)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(trifluoromethyl)-1H-pyrrol-3-yl]methanamine](/img/structure/B12815820.png)
![(3S,4R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid](/img/structure/B12815840.png)
![7-Bromo-3-chlorobenzo[b]thiophene](/img/structure/B12815847.png)
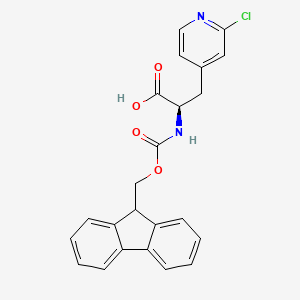

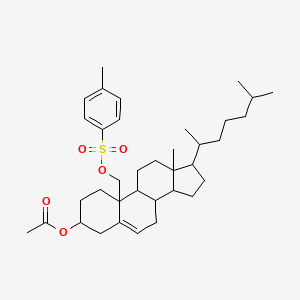
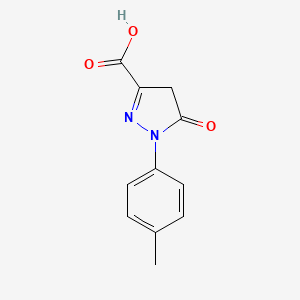
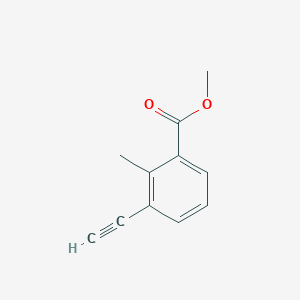
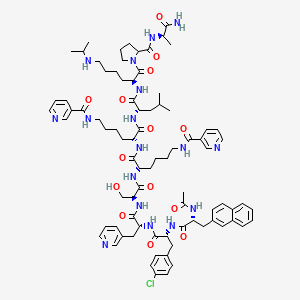
![1-Bromo-4-chlorodibenzo[b,e][1,4]dioxine](/img/structure/B12815897.png)
![[(1S,2R,3R,4S,5R,6S,8R,10R,13R,14R,16S,17S)-8-acetyloxy-11-ethyl-14-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B12815902.png)
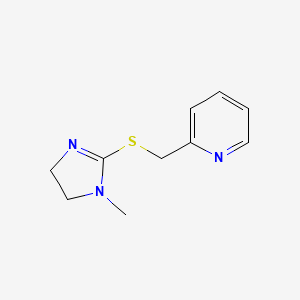
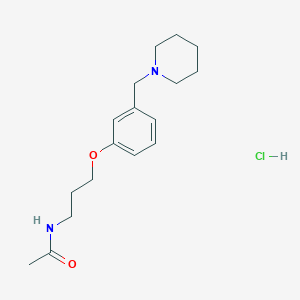
![ethyl (2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxylate; oxalic acid](/img/structure/B12815920.png)
